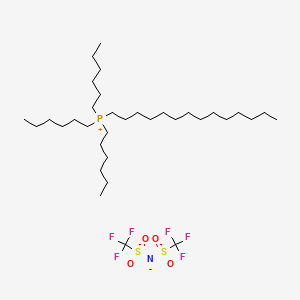
Phenyl-(4-propoxyphenyl)methanone
Vue d'ensemble
Description
Phenyl-(4-propoxyphenyl)methanone is a chemical compound with the molecular formula C16H16O2 . It is also known by its Chemical Abstracts Service (CAS) number 65565-59-5 .
Molecular Structure Analysis
Phenyl-(4-propoxyphenyl)methanone has a molecular weight of 240.3 . The molecule contains a total of 35 bonds, including 19 non-H bonds, 13 multiple bonds, 5 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 ketone (aromatic), and 1 ether (aromatic) .
Physical And Chemical Properties Analysis
Phenyl-(4-propoxyphenyl)methanone has a predicted density of 1.070±0.06 g/cm3 . Its melting point is 62-63.5 °C, and it has a boiling point of 202-207 °C under a pressure of 2 Torr .
Applications De Recherche Scientifique
Antitumor and Apoptotic Properties
Compounds structurally related to Phenyl-(4-propoxyphenyl)methanone, such as (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, have demonstrated significant cytotoxicity in tumor cell lines, indicating potential as anticancer agents. These compounds have been found to inhibit tubulin polymerization, induce G2/M cell cycle arrest, and trigger apoptosis in cancer cells, showcasing their promising therapeutic potential in cancer treatment (H. I. Magalhães et al., 2013). Further in vitro and in vivo studies have confirmed the antitumor effects of these compounds, demonstrating significant tumor inhibition rates without substantial toxicity (H. I. Magalhães et al., 2011).
Synthesis and Characterization
Research has also focused on the synthesis and characterization of derivatives of Phenyl-(4-propoxyphenyl)methanone. For instance, derivatives such as (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone have been synthesized and evaluated for their antioxidant properties, indicating the potential of these compounds in applications beyond anticancer treatments (Yasin Çetinkaya et al., 2012). The optimization of synthesis methods for related compounds, such as (2,4-Dinitrophenyl)(Phenyl)Methanone, has also been explored to improve efficiency and yield (Jiang Ri-shan, 2009).
Biological Activities and Potential Applications
Derivatives of Phenyl-(4-propoxyphenyl)methanone have been explored for various biological activities, including antimicrobial and antifungal properties. For example, novel synthesis methods have led to the creation of compounds with significant antimycobacterial activities against drug-resistant strains of Mycobacterium tuberculosis (M. A. Ali & M. Yar, 2007). These findings highlight the versatility and potential of Phenyl-(4-propoxyphenyl)methanone derivatives in developing new therapeutic agents with diverse biological activities.
Propriétés
IUPAC Name |
phenyl-(4-propoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-2-12-18-15-10-8-14(9-11-15)16(17)13-6-4-3-5-7-13/h3-11H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUCRPDCCPSDJHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00392311 | |
| Record name | Methanone, phenyl(4-propoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00392311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl-(4-propoxyphenyl)methanone | |
CAS RN |
65565-59-5 | |
| Record name | Methanone, phenyl(4-propoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00392311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



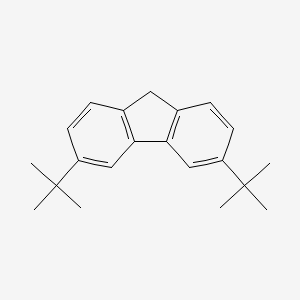
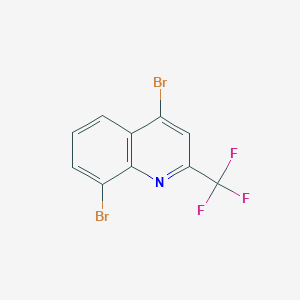
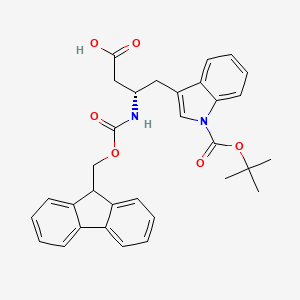
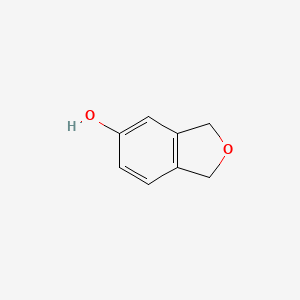
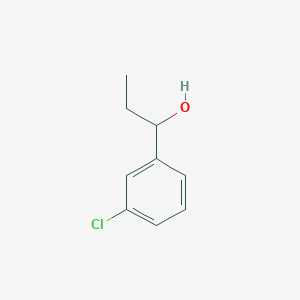
![2-{2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethyl}-isoindole-1,3-dione](/img/structure/B1352728.png)
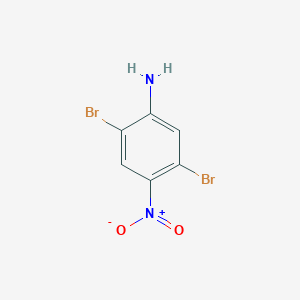
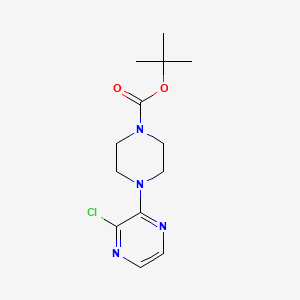
![6,7-Dihydro-2-pentafluorophenyl-5H-pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate](/img/structure/B1352731.png)
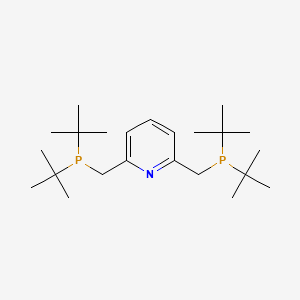
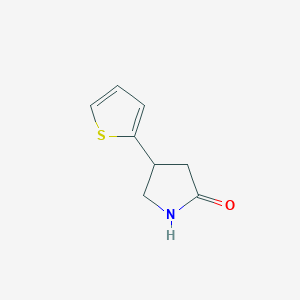
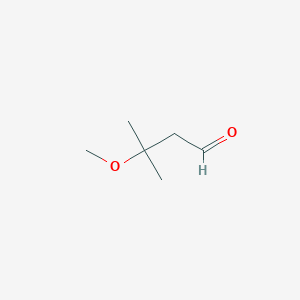
![5,6-Dihydropyrrolo[1,2-c]imidazol-7-one](/img/structure/B1352740.png)
